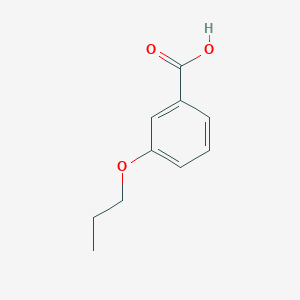

3-Propoxybenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives, including compounds similar to 3-propoxybenzoic acid, involves a variety of chemical reactions and methodologies. A notable example is the synthesis of novel mesogenic benzoic acids, which includes derivatives bearing terminal and lateral groups attached through odd-numbered spacers, indicating the versatility of synthesis approaches for such compounds (Weissflog et al., 1996). Additionally, the synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile showcases the reactivity of 3-phenoxybenzoic acid chloride with other reagents, hinting at methods that could be adapted for 3-propoxybenzoic acid synthesis (Popov et al., 2011).

Molecular Structure Analysis

The crystal and molecular structure of derivatives closely related to 3-propoxybenzoic acid, such as 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, has been determined by X-ray analysis, revealing intricate details about the molecular arrangement and interactions within the crystal lattice (Weissflog et al., 1996). Such analyses are crucial for understanding the physical properties and potential applications of these compounds.

Chemical Reactions and Properties

Benzoic acid derivatives participate in a wide range of chemical reactions, offering diverse functionalities. The reactivity of such compounds is exemplified by the synthesis of various derivatives through reactions like bromocyclization of 2-alkynylbenzoic acids, demonstrating the potential for functionalization and modification of the benzoic acid core to obtain compounds with desired properties (Zheng et al., 2019).

Scientific Research Applications

1. Adsorption Behavior of 3-PBA by Lactobacillus Plantarum

- Summary of Application: 3-PBA is a major degradation intermediate of pyrethroids, and its widespread existence in the environment poses a severe threat to the ecosystem and human health . This study evaluated the adsorption capacity of L. plantarum RS20 toward 3-PBA .

- Methods of Application: Batch adsorption experiments were conducted under optimal conditions of a temperature of 37 °C and initial pH of 6.0–8.0 . The removal rate was positively correlated with the cell concentration .

- Results: The adsorption process fitted well with the pseudo-second-order model, and the adsorption isotherms could be described by both Langmuir and Freundlich equations . The ability of strain RS20 in removing 3-PBA was independent of microbial vitality .

2. Determination of 3-PBA in Soil Samples

- Summary of Application: 3-PBA is a shared metabolite of several synthetic pyrethroid pesticides (SPs) resulting from environmental degradation of parent compounds and thus occurs frequently as a residue in samples . An analytical method was developed for the determination of 3-PBA in soil samples .

- Methods of Application: The method combines solid-phase extraction (SPE) and gas chromatography–mass spectrometry (GC/MS) detection . The method was validated in terms of linearity, sensitivity, intra- and inter-day batch precisions, recoveries, and quantification limits .

- Results: The method average recovery levels ranged from 70.3 to 93.5% with a relative standard deviation below 3.4% . The developed method was applied to 11 agricultural soil samples in the north of Portugal .

3. Degradation of 3-PBA by a Bacillus sp

- Summary of Application: A new bacterial strain isolated from soil, designated DG-02, was shown to degrade 95.6% of 50 mg·L −1 3-PBA within 72 h in mineral salt medium (MSM) .

- Methods of Application: The strain was identified as Bacillus sp. based on the morphology, physio-biochemical tests and 16S rRNA sequence .

- Results: The strain DG-02 was able to degrade 95.6% of 50 mg·L −1 3-PBA within 72 h in mineral salt medium (MSM) .

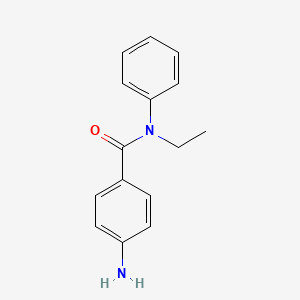

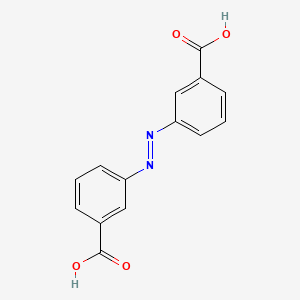

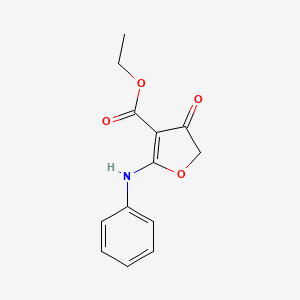

4. Synthesis and Pharmacological Activity of 3-PBA Derivatives

- Summary of Application: 3-PBA derivatives were synthesized and their pharmacological activity was studied . These derivatives were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

- Methods of Application: The synthesis was carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h . A quantitative yield of Et 3 N·HCl was already obtained 1 h after mixing the starting reagents . The yields of the nitriles were 90 – 95% .

- Results: Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

5. Proteomics Research

- Summary of Application: 3-PBA is used as a specialty product in proteomics research .

- Methods of Application: The specific methods of application in proteomics research can vary widely depending on the particular experiment or study being conducted .

- Results: The outcomes and results can also vary widely, as they depend on the specific objectives of the individual experiments or studies .

6. Treatment of Diseases

- Summary of Application: Derivatives of 3-PBA have been used to treat various diseases . For example, substituted hydrazones exhibited spasmolytic and hypotensive activity and were active against leukemia, sarcoma, and other malignant neoplasms . They were also used to treat schizophrenia, leprosy, and other diseases .

- Methods of Application: The specific methods of application can vary widely depending on the particular disease being treated .

- Results: The outcomes and results can also vary widely, as they depend on the specific objectives of the individual treatments .

Safety And Hazards

properties

IUPAC Name |

3-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXUPQVAIFGMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343038 | |

| Record name | 3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propoxybenzoic acid | |

CAS RN |

190965-42-5 | |

| Record name | 3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

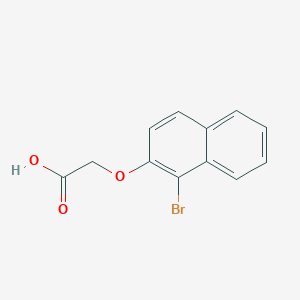

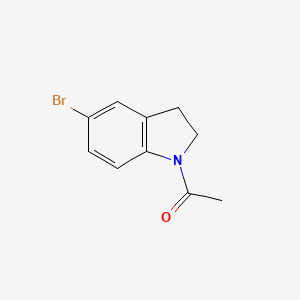

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)